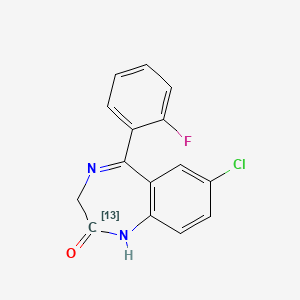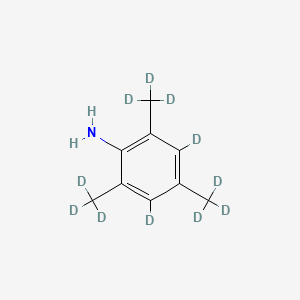
2,4,6-Trimethylbenzeneamine-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethylbenzeneamine-d11 is a deuterated derivative of 2,4,6-Trimethylbenzeneamine, which is an aromatic amine. The compound has a molecular formula of C9H2D11N and a molecular weight of 146.27 g/mol . The deuterium labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylbenzeneamine-d11 typically involves the deuteration of 2,4,6-Trimethylbenzeneamine. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms. Common catalysts used in this process include palladium on carbon (Pd/C) and platinum oxide (PtO2) under deuterium gas (D2) atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in specialized facilities equipped to handle deuterium gas and other reagents safely .
化学反応の分析
Types of Reactions: 2,4,6-Trimethylbenzeneamine-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or quinones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while substitution can introduce various functional groups onto the benzene ring.
科学的研究の応用
2,4,6-Trimethylbenzeneamine-d11 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in NMR spectroscopy for studying molecular structures and reaction mechanisms.
Biology: The compound is used in metabolic studies to trace biochemical pathways involving aromatic amines.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism and distribution of drugs containing aromatic amine moieties.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes
作用機序
The mechanism of action of 2,4,6-Trimethylbenzeneamine-d11 involves its interaction with molecular targets through its aromatic amine group. The deuterium atoms in the compound provide stability and allow for detailed analysis using NMR spectroscopy. The compound can participate in various biochemical pathways, including those involving enzyme-catalyzed reactions and metabolic transformations .
類似化合物との比較
2,4,6-Trimethylbenzeneamine: The non-deuterated form of the compound.
2,4,6-Trimethylphenol: An aromatic compound with similar structural features but different functional groups.
2,4,6-Trimethylbenzoic acid: Another structurally related compound with a carboxylic acid group.
Uniqueness: 2,4,6-Trimethylbenzeneamine-d11 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis in various scientific studies, distinguishing it from its non-deuterated counterparts .
特性
分子式 |
C9H13N |
|---|---|
分子量 |
146.27 g/mol |
IUPAC名 |
3,5-dideuterio-2,4,6-tris(trideuteriomethyl)aniline |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3/i1D3,2D3,3D3,4D,5D |
InChIキー |
KWVPRPSXBZNOHS-JXCHDVSKSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])N)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC1=CC(=C(C(=C1)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
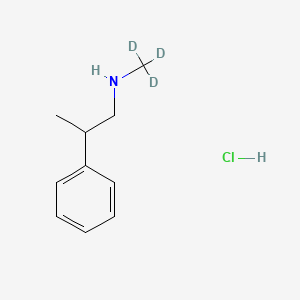
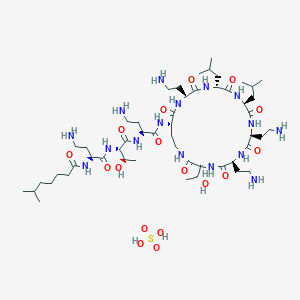
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)

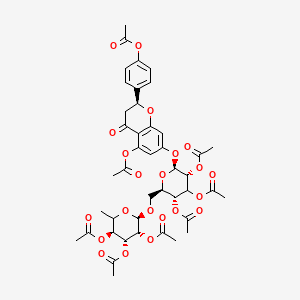
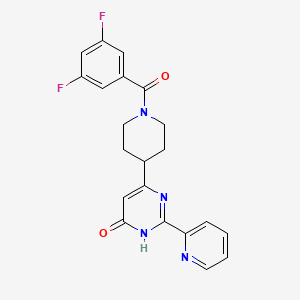
![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
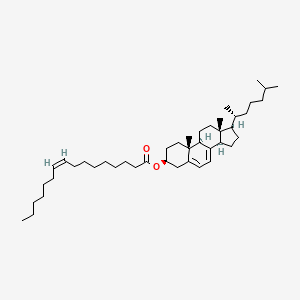

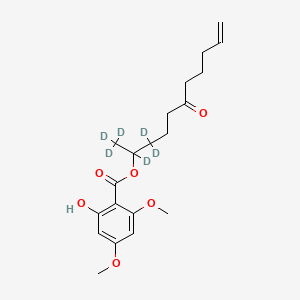
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)
